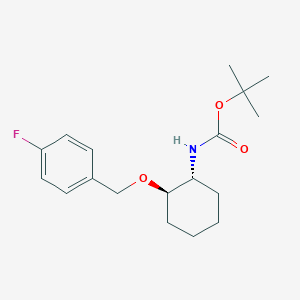

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate

Description

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate (SY127564) is a chiral carbamate derivative featuring a cyclohexyl backbone substituted with a 4-fluorobenzyl ether group and a tert-butyl carbamate moiety. This compound is a key intermediate in asymmetric synthesis and medicinal chemistry, particularly in the development of receptor-targeted agents due to its stereochemical rigidity and tunable electronic properties .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(4-fluorophenyl)methoxy]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFZIIFDEYUHLB-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of (1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or the 4-fluorobenzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The position and identity of the halogen on the benzyl ether significantly influence physicochemical and biological properties. Key analogs include:

*Estimated based on molecular formula.

Key Findings :

- Lipophilicity : The 4-bromo analog (384.31 g/mol) exhibits higher lipophilicity than the 4-fluoro derivative (~323.4 g/mol), impacting solubility and membrane permeability .

- Synthesis Yields : Substituent reactivity influences yields. For example, the 2-chloro analog (2i) was synthesized in 51% yield via NaH-mediated alkylation .

Core Ring Modifications

Replacing the cyclohexyl ring with cyclopentyl or introducing heteroatoms alters conformational flexibility and steric bulk:

Key Findings :

Functional Group Modifications

The tert-butyl carbamate group can be replaced with azido , dimethylcarbamoyl , or phosphinyl groups to modulate reactivity:

Biological Activity

tert-Butyl ((1R,2R)-2-((4-fluorobenzyl)oxy)cyclohexyl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including the fluorobenzyl group and cyclohexyl moiety, suggest that it may exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C18H26FNO3

- Molar Mass : 323.4 g/mol

- Purity : 95%+

- CAS Number : Not specified in the provided sources

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorobenzyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with various diseases.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective properties, compounds with similar structures demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells. This suggests that this compound could have therapeutic potential in neurodegenerative disorders.

- Anti-inflammatory Activity : Research has shown that carbamate derivatives exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity may be relevant for treating conditions like arthritis or other inflammatory diseases.

Data Table of Biological Activities

Research Findings

Recent investigations into the biological activity of related compounds have yielded promising results:

- Anticancer Properties : Some studies have suggested that similar carbamate derivatives can induce apoptosis in cancer cell lines, indicating potential for development as anticancer agents.

- Cardiovascular Benefits : There is emerging evidence that compounds with similar structural motifs may exert cardioprotective effects by modulating lipid profiles and reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.